Duplex Thermal Stability: LNA-A vs. DNA/RNA
Incorporation of a single LNA-Adenosine monomer into an oligonucleotide increases the melting temperature (Tm) of the resulting duplex with complementary DNA or RNA by +3 to +8 °C per modification, compared to the corresponding unmodified DNA-A or RNA-A containing sequence [1]. This range represents the class-wide effect for LNA monomers, including adenine, as established in the foundational characterization of LNA. In extreme cases, fully modified LNA:DNA duplexes have been reported to exhibit Tm increases of up to +41 °C relative to the unmodified DNA:DNA duplex . In head-to-head thermodynamic comparisons, substituting an LNA-A for a 2'-O-methyl adenosine (2'-O-Me-A) at a 3'-dangling end position yielded a free energy enhancement (ΔΔG°37) of -0.42 kcal/mol, indicating greater duplex stabilization by the LNA modification [2].
| Evidence Dimension | Duplex thermal stability (ΔTm per modification; ΔΔG°37 for dangling end substitution) |
|---|---|
| Target Compound Data | ΔTm = +3 to +8 °C per LNA-A monomer [1]; ΔΔG°37 = -0.42 kcal/mol for LNA-A vs. 2'-O-Me-A at 3'-dangling end [2] |
| Comparator Or Baseline | Unmodified DNA-A or RNA-A (ΔTm baseline = 0); 2'-O-methyl adenosine (2'-O-Me-A) as direct comparator (ΔΔG°37 baseline = 0) |
| Quantified Difference | +3 to +8 °C per LNA-A substitution; -0.42 kcal/mol ΔΔG°37 advantage over 2'-O-Me-A |
| Conditions | UV-monitored thermal denaturation in phosphate buffer (pH 7.0); oligonucleotide duplexes (mixed sequences) [1]; free energy parameters from nearest-neighbor thermodynamic analysis [2] |
Why This Matters
Higher Tm enables shorter probes with equivalent specificity, reducing synthesis costs and improving mismatch discrimination in applications such as SNP genotyping and miRNA detection.
- [1] Koshkin, A. A., Singh, S. K., Nielsen, P., Rajwanshi, V. K., Kumar, R., Meldgaard, M., Olsen, C. E., & Wengel, J. (1998). LNA (Locked Nucleic Acids): Synthesis of the adenine, cytosine, guanine, 5-methylcytosine, thymine and uracil bicyclonucleoside monomers, oligomerisation, and unprecedented nucleic acid recognition. Tetrahedron, 54(14), 3607-3630. View Source
- [2] Pasternak, A., Kierzek, E., Pasternak, K., Turner, D. H., & Kierzek, R. (2011). Free energy enhancements when LNA is substituted for 2'-O-methyl at 3'-dangling ends. Table 7, PMC. (Derived from thermodynamic nearest-neighbor parameters). View Source
